![molecular formula C9H12N2O4S B7884707 2-Boc-amino-4-thiazole carboxylic acid](/img/structure/B7884707.png)
2-Boc-amino-4-thiazole carboxylic acid
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Overview
Description
2-Boc-amino-4-thiazole carboxylic acid is an organic compound characterized by the presence of a thiazole ring, an amino group, and a carboxylic acid group. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis. This compound is typically a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-4-thiazole carboxylic acid generally involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (Boc2O) to protect the amino group. The reaction is typically carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions
Major Products:
Amides and Esters: Formed through coupling reactions with amines and alcohols.
Free Amines: Obtained after deprotection of the Boc group
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Boc-amino-4-thiazole carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing drugs that target specific biological pathways, enhancing their efficacy and specificity. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes related to diseases such as cancer and neurodegenerative disorders .
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes. These derivatives have been evaluated for their potential in treating conditions like atherosclerosis and epilepsy, showcasing the compound's versatility in drug design .
Biochemical Research
Investigating Protein Interactions
The compound is instrumental in biochemical studies focused on enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets. For example, studies have shown that thiazole derivatives can modulate protein activity, providing insights into their roles in various biological processes .
Table: Summary of Biochemical Applications
Application Area | Description | Example Findings |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in disease states | Effective against certain cancer-related enzymes |
Protein Interaction | Assists in studying protein-ligand interactions | Identified potential therapeutic targets |
Agrochemical Formulations
Development of Safer Agrochemicals
In agrochemical research, this compound contributes to formulating more effective pesticides and herbicides. Its application helps create compounds that are not only effective but also environmentally safer .
Case Study: Pesticide Efficacy
Research has indicated that thiazole-based agrochemicals demonstrate improved efficacy against common pests while minimizing environmental impact. This is particularly relevant in sustainable agricultural practices where reducing chemical usage is critical .
Material Science
Synthesis of Novel Materials
The compound is also applied in material science for synthesizing novel materials with unique properties, such as polymers and coatings. These materials can enhance durability and performance across various applications .
Table: Material Science Applications
Material Type | Properties Enhanced | Application Areas |
---|---|---|
Polymers | Increased strength and flexibility | Coatings, construction materials |
Coatings | Improved resistance to environmental factors | Automotive, aerospace industries |
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings by providing accurate reference points for analysis .
Mechanism of Action
The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
2-Aminothiazole: Lacks the Boc protection and carboxylic acid group, making it more reactive but less stable.
2-Boc-amino-5-thiazole carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications
Uniqueness: 2-Boc-amino-4-thiazole carboxylic acid is unique due to its combination of a protected amino group and a carboxylic acid group, providing versatility in synthetic applications. The Boc group offers stability during reactions, which can be selectively removed when needed .
Biological Activity
2-Boc-amino-4-thiazole carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily stems from its ability to inhibit various enzymes and interact with cellular targets:
- Cancer Cell Inhibition : This compound exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancers. Its mechanism involves binding to specific targets in cancerous cells, disrupting their growth and proliferation pathways.
- Enzyme Inhibition : The compound has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. By mimicking the pharmacophore features of carbapenem antibiotics, it restores the efficacy of these drugs against MBL-producing bacterial strains .
Biological Activities
The compound's biological activities can be categorized as follows:
- Anticancer Activity : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity .
- Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase enzymes, critical for bacterial DNA replication .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
Compound | Activity | Mechanism |
---|---|---|
This compound | Anticancer, Antimicrobial | Enzyme inhibition |
5-Aminothiazole-4-carboxylic acid | Antiviral, Anticancer | Targeting cancer cell pathways |
2-Aminothiazole | Limited anticancer activity | Less effective enzyme inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong therapeutic potential .
- Antimicrobial Activity : Research indicated that this compound restored meropenem activity against MBL-producing bacteria. This finding is particularly significant given the rise of antibiotic-resistant infections in clinical settings .
Properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACCPBQGUANTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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